2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with various aldehydes or other reactive intermediates. One common method involves the use of phase transfer catalysis (PTC) conditions, utilizing benzyl triethyl ammonium chloride as the catalyst . The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Scientific Research Applications
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antiparasitic activities.
Mechanism of Action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making them effective antimicrobial agents .
Comparison with Similar Compounds
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:
1-(2-Methylprop-2-enyl)-1H-benzimidazole: Similar in structure but lacks the methoxy group, which may affect its biological activity.
1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol: Contains an ethanol group instead of a methoxy group, which can influence its solubility and reactivity.
N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}butanamide: A more complex derivative with additional functional groups, potentially offering different biological activities.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)12-21-18-10-5-4-9-17(18)20-19(21)13-23-16-8-6-7-15(11-16)22-3/h4-11H,1,12-13H2,2-3H3 |
InChI Key |
XVARHQGNQMAXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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